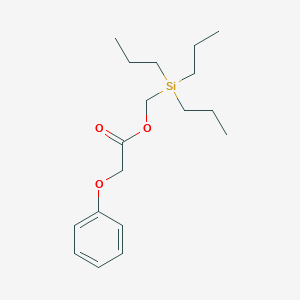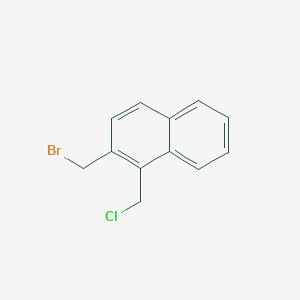
2-(Bromomethyl)-1-(chloromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(chloromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of bromomethyl and chloromethyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(chloromethyl)naphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method is the bromination of 1-(chloromethyl)naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl and chloromethyl groups can lead to the formation of naphthalene derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of naphthalene.
Oxidation Reactions: Major products are naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Reduced products include naphthalene derivatives with hydroxyl or alkyl groups.
Scientific Research Applications
2-(Bromomethyl)-1-(chloromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-(chloromethyl)naphthalene
- 2-(Bromomethyl)-1-(iodomethyl)naphthalene
- 1-(Bromomethyl)-2-(iodomethyl)naphthalene
Uniqueness
2-(Bromomethyl)-1-(chloromethyl)naphthalene is unique due to the specific positioning of the bromomethyl and chloromethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted synthetic applications.
Properties
CAS No. |
72953-44-7 |
|---|---|
Molecular Formula |
C12H10BrCl |
Molecular Weight |
269.56 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(chloromethyl)naphthalene |
InChI |
InChI=1S/C12H10BrCl/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2 |
InChI Key |
VJIHVHUBVNZDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


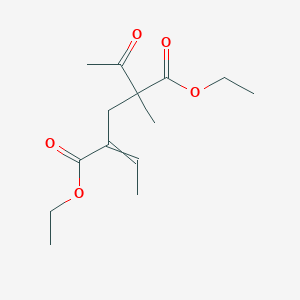
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
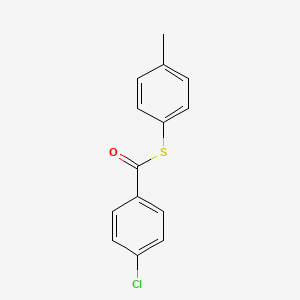
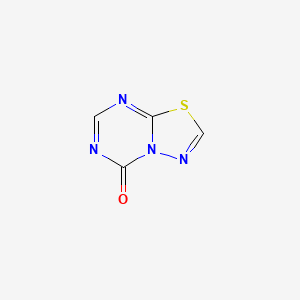
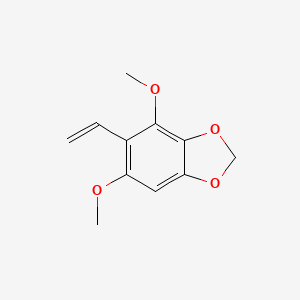
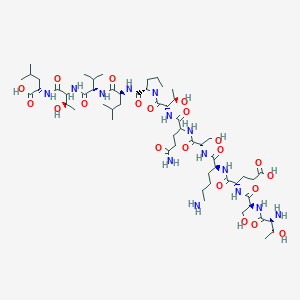
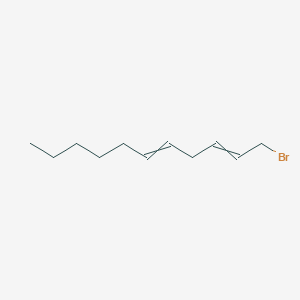
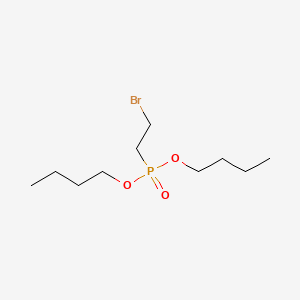
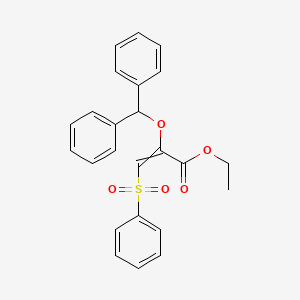
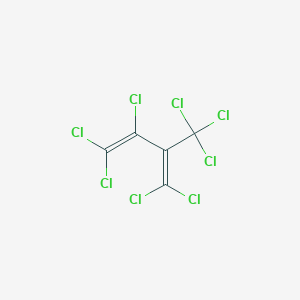
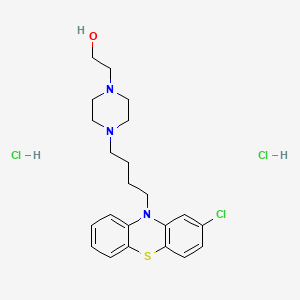
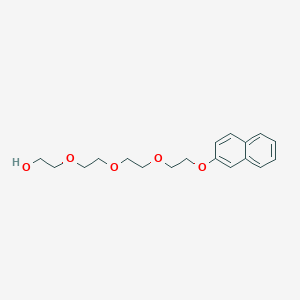
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
